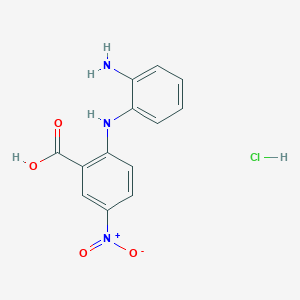

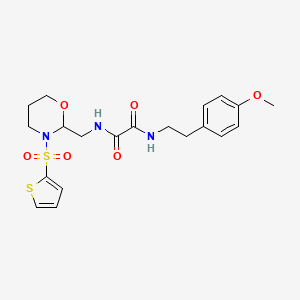

2-(2-Aminoanilino)-5-nitrobenzenecarboxylic acid hydrachloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, a common feature in aromatic compounds, would contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .科学的研究の応用

Synthesis and Drug Development

Compounds with nitro and amino functional groups, similar to those in "2-(2-Aminoanilino)-5-nitrobenzenecarboxylic acid hydrachloride," play a significant role in the synthesis of pharmaceuticals. For instance, the development of antihypertensive α-blocking agents involves complex synthetic routes where nitro compounds are key intermediates. These synthetic processes utilize reactions with nitromethane, formaldehyde, and various anilines, leading to the production of compounds with potential antihypertensive activity (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, M. Abdalla, 2008).

Molecular Electronics

In the field of molecular electronics, nitroamine compounds have been utilized in the active layers of electronic devices to exhibit properties such as negative differential resistance and high on-off ratios. These findings suggest potential applications in the development of molecular switches or memory devices, highlighting the relevance of nitro and amino groups in functional materials research (Chen, Reed, Rawlett, Tour, 1999).

Catalysis

The catalytic reduction of nitroarenes to aminoarenes is a critical step in the synthesis of various chemicals and pharmaceuticals. Research involving ruthenium-catalyzed reductions demonstrates the efficient conversion of nitroarenes to their corresponding amino derivatives, showcasing the importance of these functional groups in catalytic processes and their potential in industrial applications (Yoshihisa Watanabe, T. Ohta, Y. Tsuji, T. Hiyoshi, Y. Tsuji, 1984).

Environmental Chemistry

The biodegradation of nitrobenzene compounds by microbial strains underscores the environmental relevance of such molecules. Studies on the degradation pathways reveal the transformation of nitro groups to amino groups, contributing to our understanding of pollutant remediation strategies and the microbial utilization of aromatic compounds (E. Katsivela, V. Wray, D. Pieper, R. Wittich, 1999).

作用機序

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context within which the compound is acting.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . These factors can affect the compound’s structure, its interactions with its targets, and its overall biological activity.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-aminoanilino)-5-nitrobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4.ClH/c14-10-3-1-2-4-12(10)15-11-6-5-8(16(19)20)7-9(11)13(17)18;/h1-7,15H,14H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYBUGHQOQGSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)

![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)

![9-(2-methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2928020.png)

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2928022.png)

![N-(4-acetamidophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2928023.png)

![5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2928026.png)